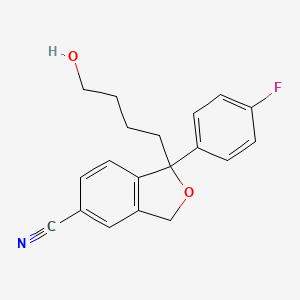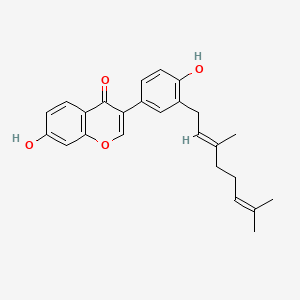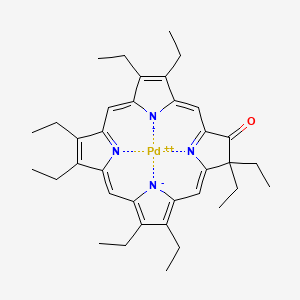
PdOEPK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium(II) octaethylporphyrinketone is a palladium porphyrin. It has a role as a fluorochrome.
Applications De Recherche Scientifique
Beam Shaping in Optics
PdOEPK, as part of phase diffractive optical elements (PDOE), has been used in beam shaping. This technique is crucial in various applications like inertial confinement fusion, excimer laser lithography, fiber coupling laser diode array, and laser welding. The hybrid algorithm for PDOE design shows improved convergence and stability, enhancing beam shaping quality (Wenbo Jiang, Jun Wang, & Xiucheng Dong, 2013).
Photon Upconversion in Polymer Films
PdOEPK has been instrumental in photon upconversion in solid thin films. This application is significant in creating fluorescence with noncoherent light sources under ambient conditions. The process involves the sequential one-photon absorption by PdOEP, leading to sensitization and fluorescence, potentially useful in various optical applications (Radiy R Islangulov et al., 2007).
Photodetection with Flexible Photodetectors
PdOEPK plays a role in the development of flexible photodetectors (PDs), which have broad applications in wearable optoelectronic devices and biomedical sensors. These PDs exhibit high ON/OFF ratio, fast response speed, and high responsivity, making them suitable for advanced optoelectronic applications (Ting Zhang et al., 2019).
Photoelectrochemistry
The compound is also utilized in upconversion photochemistry, sensitizing nanostructured photoanodes to sub-bandgap non-coherent photons. This application has potential in enhancing the efficiency of photoelectrochemical processes (Rony S. Khnayzer et al., 2012).
Flexible Photodetector Arrays
PdOEPK is used in the fabrication of large-area, flexible photodetector arrays. These arrays are significant for photocommunication and can be massively produced for wearable optoelectronic devices, demonstrating excellent flexibility and stability (Wen Deng et al., 2019).
Oxygen Sensing in Biosamples
PdOEPK is integral in creating fluorescent nanosensors for measuring dissolved oxygen in biosamples. These sensors, with their high sensitivity and stability, can be used for intracellular oxygen imaging and in various heterogeneous environments (Youfu Cao, Yong-Eun Lee Koo, & R. Kopelman, 2004).
Propriétés
Nom du produit |
PdOEPK |
|---|---|
Formule moléculaire |
C36H44N4OPd |
Poids moléculaire |
655.2 g/mol |
Nom IUPAC |
3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;palladium(2+) |
InChI |
InChI=1S/C36H45N4O.Pd/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |
Clé InChI |
DPIOVSWGZKCUKE-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pd+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



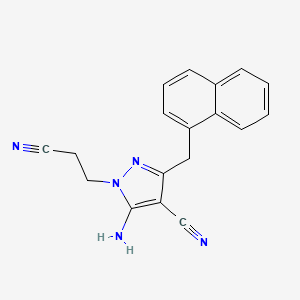
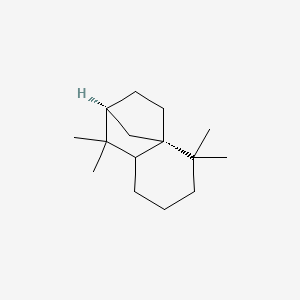
![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
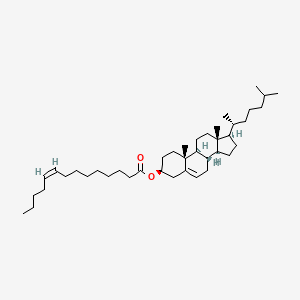
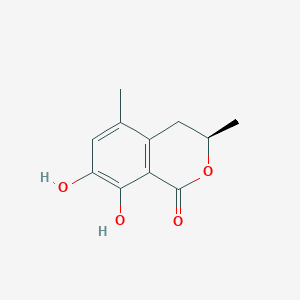
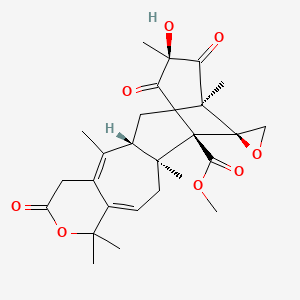
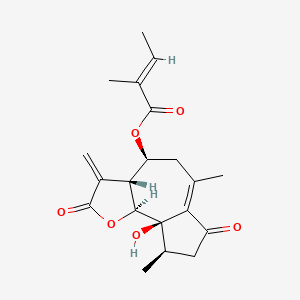
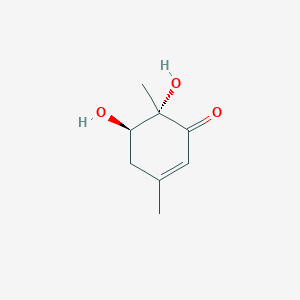
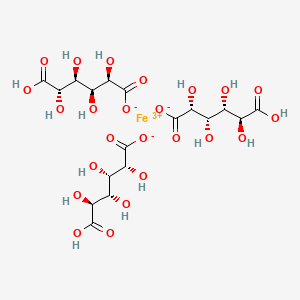
![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1262890.png)
![6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline](/img/structure/B1262892.png)
